5-Amino-3,4-dihydronaphthalene-1-carboxylic acid
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Overview
Description
5-Amino-3,4-dihydronaphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an amino group at the 5th position and a carboxylic acid group at the 1st position on the dihydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,4-dihydronaphthalene-1-carboxylic acid typically involves the reduction of naphthalene derivatives. One common method is the reduction of 1-acetylnaphthalene to 3,4-dihydronaphthalene using anhydrous ferric chloride, which limits the reduction to the dihydro-stage . Another approach involves the dearomatisation of naphthalene derivatives by nucleophilic addition of organometallic reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,4-dihydronaphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the dihydronaphthalene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce fully hydrogenated naphthalene derivatives.
Scientific Research Applications
5-Amino-3,4-dihydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3,4-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydronaphthalene: Lacks the amino and carboxylic acid groups, making it less reactive.
3,4-Dihydronaphthalene: Similar structure but without the functional groups, limiting its applications.
Naphthalene: Fully aromatic and lacks the reactivity of the dihydronaphthalene derivatives.
Uniqueness
5-Amino-3,4-dihydronaphthalene-1-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which enhance its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
92287-95-1 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-amino-3,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h2-3,5-6H,1,4,12H2,(H,13,14) |
InChI Key |
NTYLSVQRFVVINT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2N)C(=C1)C(=O)O |
Origin of Product |
United States |
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